molecular formula C15H17NO B12437131 3-(4-Propyl-phenoxy)-phenylamine CAS No. 887579-65-9

3-(4-Propyl-phenoxy)-phenylamine

Cat. No.: B12437131
CAS No.: 887579-65-9
M. Wt: 227.30 g/mol
InChI Key: MUGUJRSYUSHCBS-UHFFFAOYSA-N
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Description

3-(4-Propyl-phenoxy)-phenylamine is a phenylamine derivative featuring a phenoxy group substituted with a propyl chain at the para position.

Properties

CAS No.

887579-65-9

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

3-(4-propylphenoxy)aniline

InChI

InChI=1S/C15H17NO/c1-2-4-12-7-9-14(10-8-12)17-15-6-3-5-13(16)11-15/h3,5-11H,2,4,16H2,1H3

InChI Key

MUGUJRSYUSHCBS-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)OC2=CC=CC(=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Propyl-phenoxy)-phenylamine typically involves the reaction of 4-propylphenol with aniline under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process may involve heating the reactants in a suitable solvent like ethanol or methanol to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Propyl-phenoxy)-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: The phenylamine group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

3-(4-Propyl-phenoxy)-phenylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(4-Propyl-phenoxy)-phenylamine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structure and Key Features :

  • Core structure : A phenylamine group (an aromatic ring with an amine substituent).
  • Substituent: A phenoxy group with a 4-propyl chain, introducing lipophilicity and steric bulk.
  • Molecular formula: Estimated as C₁₅H₁₇NO (based on analogues like 3-(3-Fluoro-phenoxy)-phenylamine, C₁₂H₁₀FNO) .

Synthetic Routes: Analogous compounds (e.g., 4-Propoxy-3-trifluoromethyl-phenylamine) are synthesized via etherification or nucleophilic substitution reactions. A plausible route for 3-(4-Propyl-phenoxy)-phenylamine involves coupling 4-propylphenol with 3-nitrophenylamine, followed by reduction of the nitro group to an amine .

The table below highlights structural and functional differences between this compound and key analogues:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound 4-propylphenoxy, NH₂ ~217.3 (estimated) High lipophilicity; potential CNS activity
3-(3-Fluoro-phenoxy)-phenylamine 3-fluorophenoxy, NH₂ 203.21 Enhanced electronic effects; drug discovery
4-(4-Chloro-3-methylphenoxy)-3-fluorophenylamine 4-Cl, 3-Me, 3-F, NH₂ 269.69 Dual halogen effects; enzyme inhibition
3-(4-Chlorophenoxy)benzylamine 4-Cl-phenoxy, benzylamine 247.72 Antimicrobial activity; industrial uses
4-Propoxy-3-trifluoromethyl-phenylamine 4-propoxy, 3-CF₃, NH₂ 259.24 High reactivity; therapeutic candidate
3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine 4-MeO-phenoxy-ethoxy, NH₂ 275.33 (estimated) Solubility enhancement; biochemical probes

Structural and Functional Differences

Propyl vs. Fluoro/Chloro Substituents
  • This contrasts with electron-withdrawing groups like fluoro or chloro, which enhance stability and binding affinity to polar targets (e.g., enzymes) .
  • Trifluoromethyl (CF₃) : Found in 4-Propoxy-3-trifluoromethyl-phenylamine, CF₃ increases metabolic stability but may raise toxicity concerns compared to propyl .
Phenoxy Linkage Variations
  • Ethoxy spacers (e.g., 3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine): Improve conformational flexibility, aiding interactions with bulky protein pockets .

Biological Activity

3-(4-Propyl-phenoxy)-phenylamine, a compound of interest in medicinal chemistry, has been studied for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a biphenyl structure with a propyl group and a phenoxy moiety. Its chemical structure can be represented as follows:

C15H17NO\text{C}_{15}\text{H}_{17}\text{N}\text{O}

This configuration is significant as it influences the compound's interaction with biological targets.

Research has indicated that compounds with similar structures exhibit various mechanisms of action, including:

  • Antioxidant Activity : Some studies have reported that phenoxy compounds can scavenge free radicals, thereby reducing oxidative stress in cells .
  • Anticancer Properties : Certain derivatives have shown potential in inhibiting cancer cell proliferation through modulation of signaling pathways related to cell growth and apoptosis .

Pharmacological Effects

The biological effects of this compound can be summarized as follows:

Activity TypeDescriptionReferences
AntioxidantScavenges hydroxyl radicals, reducing oxidative stress
AnticancerInhibits proliferation of cancer cells
NeuroprotectivePotential to protect neuronal cells from damage

Study on Antioxidant Activity

In a study examining the antioxidant properties of phenoxy compounds, this compound demonstrated significant hydroxyl radical scavenging activity. This suggests its potential use in formulations aimed at reducing oxidative stress-related diseases .

Anticancer Research

A recent investigation into the anticancer effects of structurally related compounds revealed that certain derivatives could inhibit the vascular endothelial growth factor receptor (VEGFR) pathway, which is crucial for tumor angiogenesis. This mechanism may also extend to this compound, warranting further exploration .

Toxicological Profile

While the biological activity is promising, understanding the toxicological profile is essential. The compound's safety profile needs to be assessed through various toxicity tests to ensure its viability for therapeutic use. Current literature suggests that while some phenoxy compounds exhibit low toxicity, comprehensive studies are necessary to evaluate the specific risks associated with this compound .

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